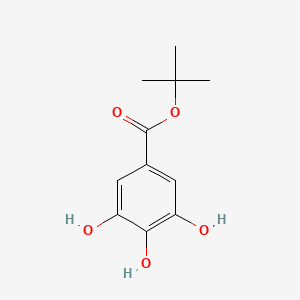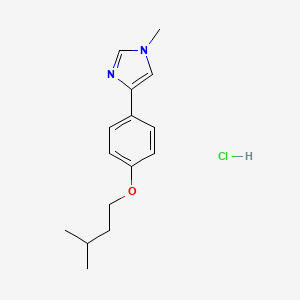![molecular formula C12H10ClNO3S B14664311 Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- CAS No. 42445-58-9](/img/structure/B14664311.png)
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- is a chemical compound with a complex structure that includes a propanoic acid backbone and a thiazole ring substituted with a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- typically involves the reaction of 4-chlorophenylthiazole with propanoic acid derivatives under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Chlorophenyl)propanoic acid: Shares a similar propanoic acid backbone but lacks the thiazole ring.
2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid: Contains a similar aryloxyphenoxypropionic acid structure but with different substituents.
Uniqueness
Propanoic acid, 2-[[4-(4-chlorophenyl)-2-thiazolyl]oxy]- is unique due to its combination of a propanoic acid backbone with a thiazole ring and a chlorophenyl group.
Eigenschaften
CAS-Nummer |
42445-58-9 |
|---|---|
Molekularformel |
C12H10ClNO3S |
Molekulargewicht |
283.73 g/mol |
IUPAC-Name |
2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]oxy]propanoic acid |
InChI |
InChI=1S/C12H10ClNO3S/c1-7(11(15)16)17-12-14-10(6-18-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
LVROGXYIHZQYHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)OC1=NC(=CS1)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


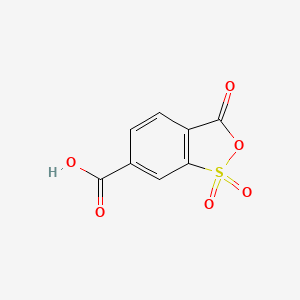
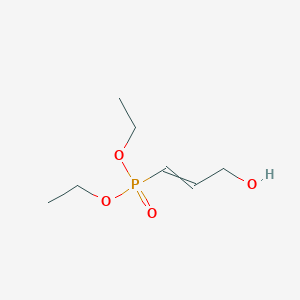
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
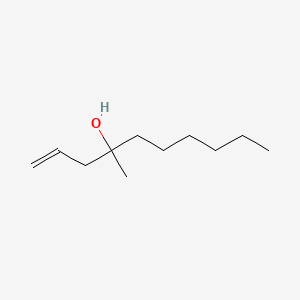
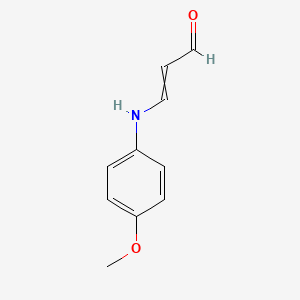

![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
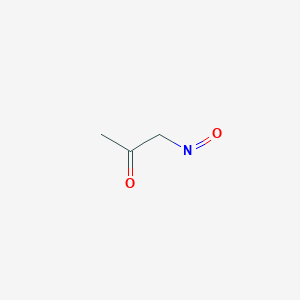

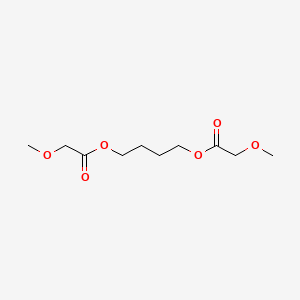

![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
